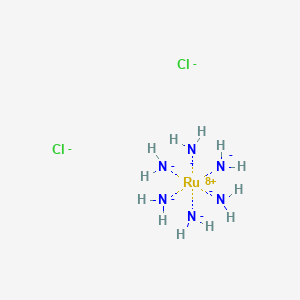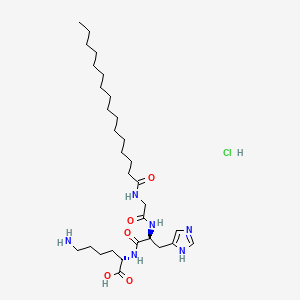
Hexaammineruthenium(II) chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexaammineruthenium(II) chloride is a coordination compound featuring ruthenium in a high oxidation state Ruthenium, a transition metal, is known for its versatile chemistry and ability to form stable complexes with various ligands
Preparation Methods
The synthesis of Hexaammineruthenium(II) chloride typically involves the reaction of ruthenium precursors with azanide ligands under controlled conditions. One common method is the reaction of ruthenium trichloride with azanide ligands in the presence of a suitable solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain high-purity compounds .
Chemical Reactions Analysis
Hexaammineruthenium(II) chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like sodium metaperiodate and reducing agents like sodium borohydride. The compound can also participate in substitution reactions with ligands such as phosphines and amines. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Hexaammineruthenium(II) chloride has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic transformations, including hydrogenation and oxidation reactions. In biology and medicine, ruthenium complexes are investigated for their potential as anticancer agents due to their ability to interact with DNA and induce apoptosis in cancer cells. Additionally, the compound is used in materials science for the development of advanced materials with unique electronic and optical properties .
Mechanism of Action
The mechanism of action of Hexaammineruthenium(II) chloride involves its interaction with molecular targets such as DNA and proteins. The compound can bind to DNA, causing structural changes that inhibit replication and transcription. This interaction can lead to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to undergo redox reactions also plays a role in its biological activity, as it can generate reactive oxygen species that induce oxidative stress in cells .
Comparison with Similar Compounds
Hexaammineruthenium(II) chloride can be compared with other ruthenium complexes, such as ruthenium trichloride and ruthenium tetroxide. While ruthenium trichloride is commonly used as a precursor in the synthesis of various ruthenium compounds, ruthenium tetroxide is known for its strong oxidizing properties. This compound is unique due to its high oxidation state and specific ligand interactions, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
azanide;ruthenium(8+);dichloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.6H2N.Ru/h2*1H;6*1H2;/q;;6*-1;+8/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJGOEGOKCTMSJ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].[Cl-].[Ru+8] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H12N6Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(5-Bromo-[1,1'-biphenyl]-2-yl)dibenzo[b,d]furan](/img/structure/B8205942.png)






![3'-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B8205986.png)

![(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane;rhodium;trifluoromethanesulfonic acid](/img/structure/B8206010.png)


